N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide
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Overview
Description
N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanomethyl group, a methoxyphenyl group, and a benzenesulfonamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the cyanomethylphenyl derivative, followed by the introduction of the methoxyphenyl group and the benzenesulfonamido group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
Fluorine compounds: Known for their unique reactivity and applications in various fields.
Uniqueness
N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C24H23N3O4S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-18-7-13-21(14-8-18)32(29,30)27(22-5-3-4-6-23(22)31-2)17-24(28)26-20-11-9-19(10-12-20)15-16-25/h3-14H,15,17H2,1-2H3,(H,26,28) |
InChI Key |
WVCKPCRZGRZTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)CC#N)C3=CC=CC=C3OC |
Origin of Product |
United States |
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